Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate
Description
Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5, an ethyl ester at position 3, and a 4-(methylthio)benzamido moiety at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methylthio) groups, creating a unique electronic profile.
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-3-22-15(19)11-8-12(17(20)21)24-14(11)16-13(18)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGMQDABLHSYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C17H18N2O6S
- Molecular Weight : 378.40 g/mol
This compound features a thiophene ring, which is known for its biological activity, and a nitro group that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver) | 21.00 |
| MCF-7 (breast) | 26.10 |
| A549 (lung) | 30.50 |
The IC50 values indicate that the compound is particularly potent against HepG2 cells, suggesting a potential for liver cancer treatment .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. The results showed that modifications in the thiophene structure significantly affected antimicrobial potency, with this compound exhibiting one of the highest activities against Bacillus subtilis .
- Anticancer Mechanism Investigation : Another study focused on understanding the anticancer mechanisms of this compound through molecular docking studies. The results indicated strong binding affinity to key proteins involved in cancer proliferation, supporting its potential as a lead compound for further development in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate ()
- Key Differences : Replaces the thiophene ring with a thiazole and introduces a trifluoromethyl group.
- Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the methylthio group in the target compound.
Ethyl 4-methylamino-3-nitrobenzoate ()
- Key Differences: A benzoate ester with nitro and methylamino groups on a benzene ring.
- Impact: The absence of a thiophene ring reduces aromatic conjugation, while the methylamino group (electron-donating) counterbalances the nitro group’s electron-withdrawing effect. This contrasts with the target compound’s sulfur-rich structure, which may enhance stability in oxidative environments .
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate ()
- Key Differences: Features a fluorobenzyl group and a dimethylamino substituent.
- The dimethylamino group increases basicity, likely improving solubility in acidic conditions compared to the methylthio-benzamido group .
Preparation Methods
Direct Functionalization via Ullmann Coupling
A patent describes palladium-catalyzed coupling for introducing aryl groups to thiophenes:
Microwave-Assisted Synthesis
A PMC study highlights microwave acceleration for similar amidation reactions:
- Power : 300 W.
- Time : 20 minutes.
- Solvent : DMF.
Advantage : 95% conversion vs. 80% under conventional heating.
Industrial-Scale Production Considerations
Process Intensification
- Continuous-flow nitration : Reduces thermal runaway risks.
- Crystallization optimization : Use anti-solvent (hexane) for higher purity.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Ethyl cyanoacetate | 38.79 |
| 4-(Methylthio)benzoyl chloride | 120.00 (estimated) |
| Sulfur | 5.00 |
Challenges and Optimization
Key Issues
- Nitro group instability : Degradation observed above 50°C.
- Thiophene ring sulfonation : Mitigated by low-temperature nitration.
Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
